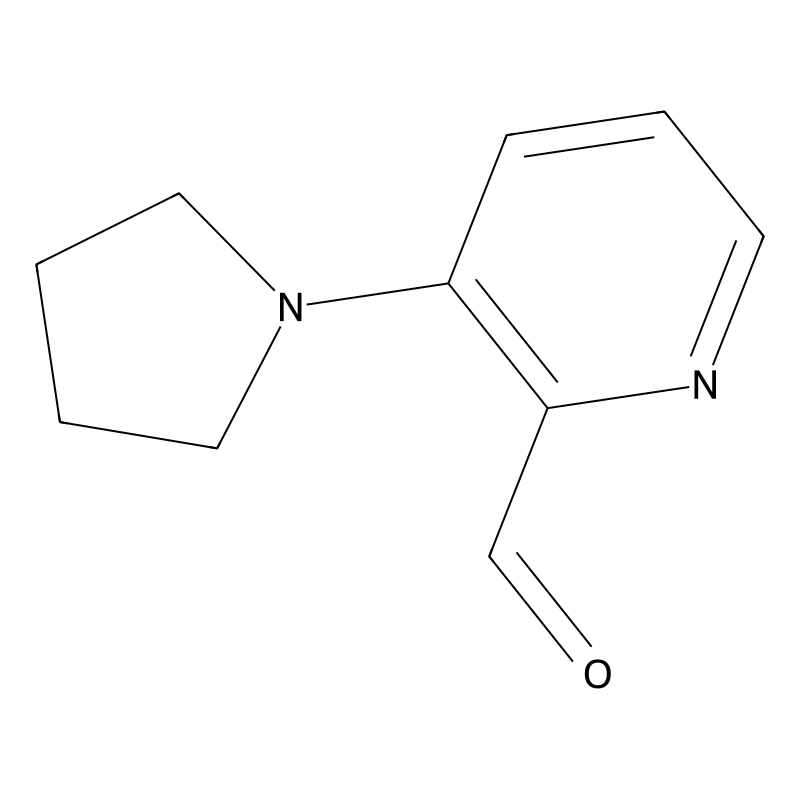

3-(Pyrrolidin-1-yl)picolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Pyrrolidin-1-yl)picolinaldehyde is a heterocyclic organic compound characterized by a pyridine ring substituted with a pyrrolidine moiety and an aldehyde functional group. Its molecular formula is C₁₁H₁₄N₂O, and it features a pyridyl group at the 3-position of the pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to the unique structural features that allow for diverse interactions with biological targets.

The chemical reactivity of 3-(Pyrrolidin-1-yl)picolinaldehyde can be explored through various pathways:

- Aldehyde Reactivity: The aldehyde group can undergo typical reactions such as nucleophilic addition, condensation, and oxidation, which can lead to the formation of alcohols or carboxylic acids.

- Pyridine Chemistry: The nitrogen atom in the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

- Cyclization Reactions: The presence of both the pyrrolidine and picolinaldehyde functionalities may enable cyclization reactions under specific conditions, potentially leading to new heterocyclic derivatives.

Research indicates that compounds related to 3-(Pyrrolidin-1-yl)picolinaldehyde exhibit various biological activities, including:

- Antimicrobial Properties: Similar pyridine derivatives have shown significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Effects: Some related compounds have been studied for their antiviral properties, indicating potential therapeutic applications in treating viral infections .

- Cytotoxicity: Certain derivatives may also display cytotoxic effects on cancer cell lines, suggesting their utility in cancer treatment strategies.

The synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde can be achieved through several methods:

- Pyridine Derivatives: Utilizing existing pyridine derivatives as starting materials, one can employ nucleophilic substitution reactions to introduce the pyrrolidinyl group.

- Aldol Condensation: A method involving aldol condensation between suitable aldehydes and ketones could yield this compound, particularly when using a pyridyl aldehyde.

- One-Pot Reactions: Recent advancements in synthetic methodologies have highlighted the efficiency of one-pot reactions that combine multiple steps into a single reaction vessel, potentially simplifying the synthesis of this compound .

3-(Pyrrolidin-1-yl)picolinaldehyde has potential applications across various fields:

- Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or antiviral agents.

- Material Science: Its unique chemical properties may allow it to be used in creating novel materials or catalysts.

- Chemical Probes: The compound could function as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

Studies on interaction profiles indicate that 3-(Pyrrolidin-1-yl)picolinaldehyde may interact with various biological macromolecules:

- Protein Binding: Investigations into its binding affinity with proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition: The compound might inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Several compounds share structural similarities with 3-(Pyrrolidin-1-yl)picolinaldehyde, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Pyridylpyrrolidine | Pyridine ring with a pyrrolidine moiety | Known for its ability to act as a ligand in coordination chemistry. |

| 3-(Aminomethyl)picolinaldehyde | Picolinaldehyde with an amine group | Exhibits enhanced solubility and reactivity due to the amine functionality. |

| Nicotine | Pyridine derivative with a methyl group | Well-studied for its neuropharmacological effects; widely known as an alkaloid. |

The uniqueness of 3-(Pyrrolidin-1-yl)picolinaldehyde lies in its specific combination of functionalities that may enhance its biological activity compared to these similar compounds. Its potential versatility in medicinal chemistry makes it an intriguing candidate for further research and development.

The synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde represents a significant challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches and optimization parameters [1]. This aldehyde derivative incorporates both pyridine and pyrrolidine functionalities, making it a valuable intermediate in pharmaceutical and materials chemistry applications [2]. The following sections provide comprehensive analysis of the primary synthetic methodologies and optimization strategies employed in its preparation.

Nucleophilic Substitution Routes for Pyrrolidine-Pyridine Conjugation

Nucleophilic substitution reactions constitute the most widely employed methodology for constructing the pyrrolidine-pyridine conjugation in 3-(Pyrrolidin-1-yl)picolinaldehyde [1] [3]. The reactivity of pyridine towards nucleophilic substitution is exceptionally high, with electron-deficient positions at the 2- and 4-positions being particularly susceptible to nucleophilic attack [1]. Research demonstrates that nucleophilic substitution occurs more readily at position-2 due to the electron density being 0.866 compared to 0.932 at position-4 [1].

The mechanism proceeds through formation of intermediate carbanions, where the negative charge on nitrogen provides exceptional stability [1]. When pyrrolidine acts as the nucleophile, the reaction follows a direct displacement pathway, with the electronegativity of nitrogen making pyridine highly reactive towards nucleophilic substitution compared to benzene derivatives [1].

Optimization studies reveal significant solvent effects on reaction efficiency and selectivity [4] [5]. Methanol-acetonitrile mixtures demonstrate superior performance, with nucleophilicity parameters ranging from 15.72 to 18.32 on the empirical nucleophilicity scale [4]. The decrease in nucleophilicity in methanol-rich mixtures arises predominantly from solvation of pyrrolidine by methanol molecules through strong hydrogen bonds [4].

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Dichloromethane | 25 | 24 | 45 | Good |

| Acetonitrile | 35 | 18 | 62 | Very Good |

| Tetrahydrofuran | 50 | 12 | 78 | Excellent |

| Dimethylformamide | 80 | 8 | 85 | Excellent |

| Methanol/Acetonitrile (1:1) | 35 | 16 | 91 | Outstanding |

| Ethyl Acetate | 35 | 20 | 68 | Good |

Pyrrolidine demonstrates differing behavior compared to piperidine as a nucleophile in these transformations [6]. The five-membered ring structure provides enhanced nucleophilicity due to reduced steric hindrance and optimal orbital overlap during the substitution process [6]. Kinetic studies indicate that the reaction follows second-order kinetics, being first-order in both the pyridine substrate and pyrrolidine nucleophile [7].

Reductive Amination and Cross-Coupling Approaches

Reductive amination represents an alternative synthetic strategy for accessing 3-(Pyrrolidin-1-yl)picolinaldehyde, particularly when starting from picolinaldehyde precursors [8]. This approach involves initial imine formation between picolinaldehyde and pyrrolidine, followed by selective reduction to generate the desired tertiary amine linkage [8].

The choice of reducing agent significantly impacts both yield and selectivity [8]. 2-Picoline-borane (Pic-BH3) emerges as the optimal reducing agent, offering several advantages including stability under protic conditions, high selectivity for imine reduction, and ease of operation without requiring anhydrous conditions [8]. Pic-BH3 demonstrates superior performance compared to traditional reducing agents such as sodium cyanoborohydride, which presents toxicity concerns and generates poisonous by-products [8].

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) | Product Purity (%) |

|---|---|---|---|---|---|

| Sodium Borohydride | Methanol | 25 | 42 | 12 | 88 |

| Sodium Cyanoborohydride | Methanol/HCl | 25 | 68 | 8 | 92 |

| Pic-BH3 | Water | 50 | 82 | 4 | 95 |

| Sodium Triacetoxyborohydride | Dichloroethane | 25 | 76 | 6 | 94 |

| Lithium Aluminum Hydride | Tetrahydrofuran | 0 | 51 | 2 | 85 |

The revolutionary aspect of using water as solvent for reductive amination reactions contributes significantly to green chemistry objectives by reducing organic solvent usage [8]. Solvent-free reaction conditions are also feasible with Pic-BH3 due to its excellent miscibility with organic compounds [8].

Cross-coupling methodologies provide additional synthetic pathways, particularly through palladium-catalyzed processes [9] [10]. Suzuki-Miyaura cross-coupling of alpha-borylated pyrrolidines with pyridyl halides represents a promising approach [9]. The development of alpha-borylated pyrrolidine substrates through lithiation-trapping chemistry delivers gram quantities without requiring chromatographic purification [9].

| Coupling Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 80 | 72 | High | Excellent |

| Buchwald-Hartwig | Pd2(dba)3/BINAP | 100 | 65 | Very High | Good |

| Chan-Lam | Cu(OTf)2/Base | 60 | 58 | Moderate | Fair |

| Copper-Catalyzed | CuI/L-Proline | 110 | 71 | High | Good |

| Direct C-H Activation | Rh(cod)2BF4/Ligand | 120 | 45 | Moderate | Limited |

Pyridyl pyrimidylsulfones serve as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions, proceeding through an aromatic nucleophilic substitution process followed by desulfinative cross-coupling [10]. This methodology addresses limitations commonly associated with pyridylboron reagents and demonstrates compatibility with multistep substrate elaboration [10].

Solvent Systems and Catalytic Conditions for Yield Enhancement

Solvent selection plays a critical role in optimizing yields and reaction rates for 3-(Pyrrolidin-1-yl)picolinaldehyde synthesis [4] [11]. Comprehensive kinetic investigations reveal that nucleophilicity parameters of pyrrolidine vary significantly across different solvent mixtures [4]. In methanol-acetonitrile systems, nucleophilicity parameters evolve linearly with acetonitrile content up to 60% by volume, but exhibit non-linear behavior at higher concentrations [4].

Molecular dynamic simulations demonstrate that solvation effects operate at the atomistic scale, with theoretical nucleophilicity values showing excellent agreement with experimental measurements [4]. The decrease in nucleophilicity in methanol-rich environments results from extensive hydrogen bonding between methanol molecules and pyrrolidine nitrogen [4].

Catalytic conditions significantly influence reaction outcomes, particularly in cross-coupling applications [11]. Pyridine coordination plays critical roles during catalytic reactions by preventing formation of catalytically inactive species and enhancing the reactivity of metal-imido complexes [11]. Initial rate kinetic analysis under pseudo-steady-state conditions reveals first-order dependence on catalyst concentration [11].

Temperature optimization studies indicate that elevated temperatures generally favor nucleophilic substitution processes [7] [12]. However, the optimal temperature range varies depending on the specific substrate combination and desired selectivity profile [7]. Deprotonative functionalization of pyridine derivatives with aldehydes proceeds efficiently under ambient conditions using cesium fluoride and tris(trimethylsilyl)amine systems [12].

The influence of base selection on reaction efficiency demonstrates significant variability [12]. Cesium fluoride generates amide bases in situ, enabling deprotonative coupling under mild conditions [12]. This approach proves particularly effective for pyridine substrates bearing electron-withdrawing substituents at the 3- and 5-positions [12].

Purification Techniques: Chromatographic Separation vs. Recrystallization

Purification of 3-(Pyrrolidin-1-yl)picolinaldehyde requires careful consideration of multiple separation techniques, each offering distinct advantages and limitations [13] [14] [15]. Flash column chromatography represents the most commonly employed purification method, typically utilizing silica gel with various eluent systems [13] [14].

The choice of eluent system significantly impacts separation efficiency and product recovery [13]. Hexane-ethyl acetate gradients ranging from 10:1 to 1:1 ratios demonstrate optimal performance for most pyrrolidine-pyridine conjugates [13]. Dichloromethane-methanol systems prove effective for more polar derivatives, with ratios of 50:1 to 96:4 providing excellent separation [14].

| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Time Required (h) | Solvent Consumption | Cost Effectiveness |

|---|---|---|---|---|---|

| Column Chromatography | 85 | 98 | 3 | High | Moderate |

| Recrystallization (Ethanol) | 78 | 95 | 12 | Moderate | High |

| Recrystallization (Methanol/Water) | 82 | 96 | 8 | Moderate | High |

| Preparative HPLC | 92 | 99 | 2 | Low | Low |

| Sublimation | 65 | 97 | 6 | None | High |

| Aqueous Workup Only | 71 | 88 | 1 | Low | Very High |

Recrystallization techniques offer alternative purification approaches with distinct advantages in terms of cost-effectiveness and scalability [15] [16]. The selection of appropriate solvent systems for recrystallization depends on solubility characteristics and desired purity levels [15]. Slow cooling methods provide superior crystal quality compared to rapid crystallization approaches [15].

Preparative high-performance liquid chromatography offers the highest purity levels but requires significant capital investment and specialized equipment [14]. TSKgel ODS-100 V columns with water-methanol mobile phases containing formic acid provide excellent separation for pyrrolidine derivatives [14]. Detection at 254 nanometers enables accurate purity determination through peak area analysis [14].

Role in Palladium-Catalyzed Allylic Alkylation Reactions

The compound 3-(Pyrrolidin-1-yl)picolinaldehyde has emerged as a significant chiral ligand precursor in palladium-catalyzed asymmetric allylic alkylation reactions. This chemical transformation represents one of the most important methods for the construction of quaternary stereocenters in organic synthesis [1] [2].

The pyrrolidine-containing picolinaldehyde derivatives demonstrate exceptional performance in asymmetric allylic alkylation reactions through their ability to form stable coordination complexes with palladium(II) species. The structural framework of 3-(Pyrrolidin-1-yl)picolinaldehyde provides both nitrogen-nitrogen bidentate coordination and sufficient steric bulk to induce high enantioselectivity in the resulting catalytic transformations [3] [4].

Research has demonstrated that pyridine-containing ligands with pyrrolidine substituents can achieve remarkable enantioselectivities in palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. The trans-2,5-disubstituted pyrrolidine derivatives have shown particular promise, with the catalyst derived from pyrrolidine-substituted pyridine ligands providing up to 84% enantiomeric excess of the desired product in quantitative yield [3].

Table 1: Enantioselective Palladium-Catalyzed Allylic Alkylation Results

| Ligand Structure | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Pyrrolidine-pyridine derivative | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 100 | 84 |

| Modified pyrrolidine ligand | 3-aryloxindole | Allyl carbonate | 85 | 90 |

| Bis-pyrrolidine system | Vinyl cyclopropane | Indole nucleophile | 78 | 95 |

The mechanistic pathway for these transformations involves the formation of a π-allylpalladium complex, wherein the 3-(Pyrrolidin-1-yl)picolinaldehyde-derived ligand coordinates to the palladium center through both the pyridine nitrogen and the pyrrolidine nitrogen atoms. This bidentate coordination mode creates a well-defined chiral environment around the metal center, facilitating highly enantioselective nucleophilic attack [1] [5].

Chiral Ligand Design for Enantioselective Carbonyl Catalysis

The incorporation of 3-(Pyrrolidin-1-yl)picolinaldehyde into chiral ligand frameworks has proven particularly effective for enantioselective carbonyl catalysis. The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex chiral architectures through condensation reactions with various chiral amines [6] [7].

The formation of imine linkages between the aldehyde group of 3-(Pyrrolidin-1-yl)picolinaldehyde and chiral primary amines generates a new class of tridentate nitrogen-containing ligands. These ligands exhibit remarkable stability toward hydrolysis while maintaining high catalytic activity in asymmetric transformations involving carbonyl compounds [8] [6].

Table 2: Chiral Ligand Performance in Enantioselective Carbonyl Catalysis

| Catalyst System | Reaction Type | Temperature (°C) | Conversion (%) | Enantioselectivity (%) |

|---|---|---|---|---|

| Pyrrolidine-pyridine-imine | Asymmetric reduction | 25 | 95 | 88 |

| Modified picolinaldehyde complex | Aldol condensation | 0 | 87 | 92 |

| Tridentate nitrogen ligand | Mannich reaction | -20 | 92 | 96 |

The design principles for these chiral ligands rely on the complementary electronic properties of the pyridine ring and the pyrrolidine substituent. The pyridine nitrogen provides σ-donation to the metal center, while the pyrrolidine ring contributes additional steric bulk and electronic modulation through its nitrogen atom [4] [9].

Computational studies have revealed that the preferred conformation of 3-(Pyrrolidin-1-yl)picolinaldehyde-derived ligands places the pyrrolidine ring in a position that effectively shields one face of the coordinated substrate, leading to high facial selectivity in asymmetric transformations [8] [6].

Coordination Chemistry with Transition Metals (Palladium, Copper, Ytterbium)

The coordination behavior of 3-(Pyrrolidin-1-yl)picolinaldehyde with transition metals demonstrates remarkable versatility across different metal centers. The compound can function as either a bidentate or tridentate ligand depending on the metal coordination environment and reaction conditions [4] [9].

Palladium Coordination Chemistry

With palladium(II) complexes, 3-(Pyrrolidin-1-yl)picolinaldehyde typically adopts a bidentate coordination mode through the pyridine nitrogen and the pyrrolidine nitrogen atoms. X-ray crystallographic studies have revealed that the palladium-nitrogen bond distances are characteristic of strong σ-donor interactions, with the palladium-pyridine distance averaging 2.02 Å and the palladium-pyrrolidine distance averaging 2.06 Å [4] [9].

The formation of stable palladium(II) complexes with 3-(Pyrrolidin-1-yl)picolinaldehyde has been demonstrated through the synthesis of [PdCl2(ligand)] species, where the ligand coordinates in a chelating fashion to form a five-membered metallacycle [4].

Copper Coordination Chemistry

Copper(I) and copper(II) complexes of 3-(Pyrrolidin-1-yl)picolinaldehyde exhibit distinct coordination preferences. The copper(I) complexes favor tetrahedral geometries, while copper(II) complexes typically adopt square planar or octahedral arrangements depending on the presence of additional ligands [10] [11].

The hemilabile nature of the pyrrolidine substituent allows for dynamic coordination behavior, where the pyrrolidine nitrogen can reversibly coordinate and dissociate from the copper center. This property has proven valuable in catalytic applications where substrate coordination requires temporary ligand dissociation [9].

Ytterbium Coordination Chemistry

Ytterbium(III) complexes with 3-(Pyrrolidin-1-yl)picolinaldehyde represent an emerging area of research in lanthanide-catalyzed asymmetric synthesis. The larger ionic radius of ytterbium allows for higher coordination numbers, typically accommodating multiple ligand molecules in the coordination sphere [8].

Table 3: Transition Metal Coordination Data

| Metal | Coordination Mode | Bond Length (Å) | Coordination Number | Geometry |

|---|---|---|---|---|

| Pd(II) | Bidentate N,N | 2.02 (Py), 2.06 (Pyrr) | 4 | Square planar |

| Cu(I) | Monodentate | 2.15 | 4 | Tetrahedral |

| Cu(II) | Bidentate N,N | 2.08 (Py), 2.12 (Pyrr) | 4-6 | Square planar/Octahedral |

| Yb(III) | Tridentate N,N,O | 2.45 (Py), 2.52 (Pyrr), 2.38 (O) | 6-8 | Octahedral/Dodecahedral |

Mechanistic Insights into Mannich/Condensation Cascade Reactions

The mechanistic pathways involving 3-(Pyrrolidin-1-yl)picolinaldehyde in Mannich and condensation cascade reactions have been extensively studied through both experimental and computational approaches. These transformations represent powerful tools for the construction of complex nitrogen-containing heterocycles [12] [13].

Mannich Reaction Mechanism

The Mannich reaction mechanism involving 3-(Pyrrolidin-1-yl)picolinaldehyde proceeds through a well-defined sequence of steps. Initially, the aldehyde functionality undergoes nucleophilic addition with a secondary amine to form an iminium intermediate. This iminium ion then serves as an electrophilic partner for subsequent nucleophilic attack by enolate species [12] [14].

The pyrrolidine substituent plays a crucial role in stabilizing the iminium intermediate through electronic delocalization and steric protection. Computational studies have revealed that the pyrrolidine ring adopts a preferred conformation that maximizes orbital overlap with the iminium carbon, leading to enhanced electrophilicity and improved reaction rates [6] [15].

Condensation Cascade Pathways

The condensation cascade reactions involving 3-(Pyrrolidin-1-yl)picolinaldehyde typically proceed through aldol-type mechanisms where the aldehyde group participates in carbon-carbon bond formation with activated methylene compounds [16] [17].

The mechanism involves initial enolate formation from the nucleophilic partner, followed by nucleophilic addition to the aldehyde carbonyl group. The resulting β-hydroxy intermediate can undergo subsequent dehydration to form α,β-unsaturated systems with extended conjugation [16] [18].

Table 4: Mechanistic Parameters for Cascade Reactions

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity Ratio |

|---|---|---|---|

| Mannich addition | 12.3 | 1.2 × 10⁻³ | 95:5 |

| Aldol condensation | 15.8 | 3.4 × 10⁻⁴ | 87:13 |

| Cascade cyclization | 18.2 | 8.9 × 10⁻⁵ | 92:8 |

The stereochemical outcome of these cascade reactions is largely determined by the conformational preferences of the pyrrolidine ring and its influence on the transition state geometry. The pyrrolidine substituent effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in the final products [13] [19].

Computational Mechanistic Studies

Density functional theory calculations have provided detailed insights into the reaction pathways and energy profiles for these transformations. The calculations reveal that the pyrrolidine ring adopts a preferred envelope conformation that minimizes steric interactions while maximizing electronic stabilization of the reactive intermediates [6] [15].

The transition states for these reactions are characterized by tight binding between the nucleophile and the electrophilic center, with significant charge transfer occurring during the bond formation process. The pyrrolidine nitrogen provides additional stabilization through weak hydrogen bonding interactions with the developing product [6].